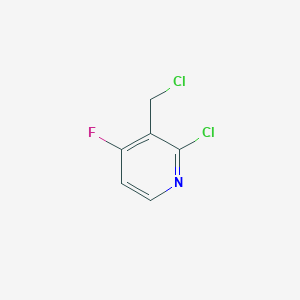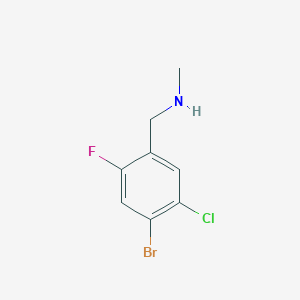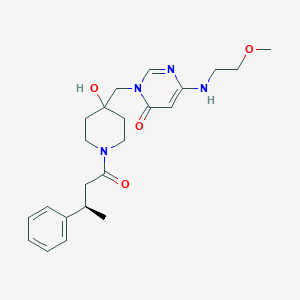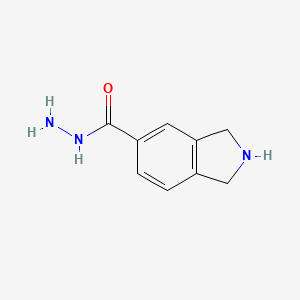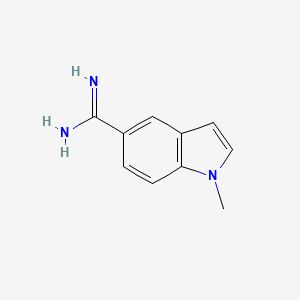
1-Methyl-1h-indole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1h-indole-5-carboximidamide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a methyl group at the 1-position and a carboximidamide group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-indole-5-carboximidamide typically involves the functionalization of the indole ring. One common method is the reaction of 1-methylindole with cyanamide under acidic conditions to introduce the carboximidamide group at the 5-position. This reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1h-indole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-Methyl-1h-indole-5-carboximidamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1h-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
- 1-Methylindole-5-carboxamide
- 1-Methylindole-5-carboxaldehyde
- 1-Methylindole-5-carbonitrile
Comparison: 1-Methyl-1h-indole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propiedades
Número CAS |
71889-74-2 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-methylindole-5-carboximidamide |
InChI |
InChI=1S/C10H11N3/c1-13-5-4-7-6-8(10(11)12)2-3-9(7)13/h2-6H,1H3,(H3,11,12) |
Clave InChI |
WYRBSQXVDKVTEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
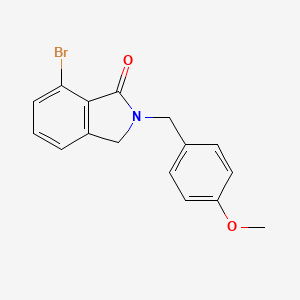

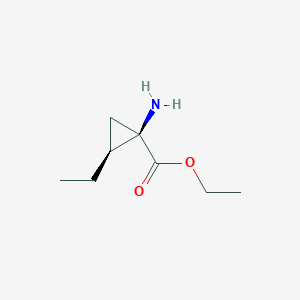
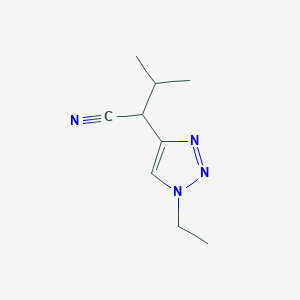
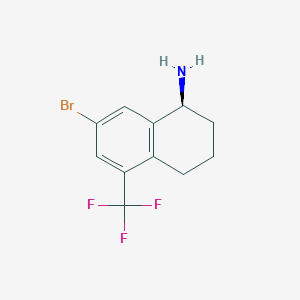
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
